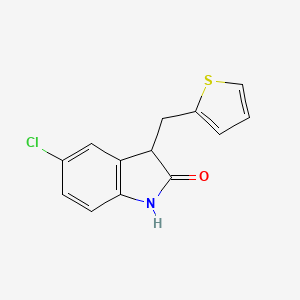![molecular formula C18H23N3O3 B6061676 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6061676.png)
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that has been synthesized using a specific method and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine is not fully understood. However, studies have suggested that this compound may work by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This inhibition may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine in lab experiments is its anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various inflammatory diseases such as arthritis. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research of 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential as a drug candidate for the treatment of other inflammatory diseases such as asthma and inflammatory bowel disease. Additionally, studies could be conducted to investigate the toxicity and pharmacokinetics of this compound in animal models.
Métodos De Síntesis
The synthesis of 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-methoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified using column chromatography to obtain pure 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine.
Aplicaciones Científicas De Investigación
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine has been found to have several potential applications in scientific research. One of the main applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-10-17(19-20(13)2)18(22)21-8-9-24-16(12-21)11-14-4-6-15(23-3)7-5-14/h4-7,10,16H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZLKTKRQJQYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-ethyl-1H-imidazol-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6061593.png)
![2-[(3-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6061596.png)
![3-(2-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6061601.png)
![4-(2-isopropyl-1,3-oxazol-4-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6061603.png)
![4-(1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B6061611.png)
![2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6061619.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)


![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)
![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)
![3-isopropyl-6-[3-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6061688.png)
![(3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6061692.png)